molecular formula C25H24N2O7 B11469912 3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11469912
M. Wt: 464.5 g/mol
InChI Key: YSFQGUFWAMWISW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps :

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxyphenylamine.

    Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction involving the amine and carboxylic acid groups.

    Coupling Reaction: The benzoxazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxybenzylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the benzoxazole ring and additional methoxy groups.

    3,4,5-trimethoxybenzamide: Similar structure but without the benzoxazole ring.

    N-(3,4-dimethoxyphenyl)benzamide: Similar structure but lacks the trimethoxyphenyl group.

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C25H24N2O7/c1-29-19-8-6-14(10-20(19)30-2)24(28)26-16-7-9-18-17(13-16)27-25(34-18)15-11-21(31-3)23(33-5)22(12-15)32-4/h6-13H,1-5H3,(H,26,28)

InChI Key

YSFQGUFWAMWISW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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